2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
Properties
IUPAC Name |
9-methyl-10-(4-methylphenyl)-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-3-5-12(6-4-11)20-17(22)19-15-10-18(20,2)25-16-8-7-13(21(23)24)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRCWSNTUBSZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin class and has garnered interest due to its potential biological activities. This article reviews its biological activity based on various studies, including antibacterial, antifungal, and cytotoxic effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a nitro group and a p-tolyl group that contribute to its reactivity and biological properties.
Antibacterial Activity
Recent studies have shown that compounds similar to 2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 6.25 μg/mL to 50 μg/mL against various strains of Escherichia coli and other pathogenic bacteria .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 6.25 |
| Compound B | Staphylococcus aureus | 12.5 |
| Compound C | Pseudomonas aeruginosa | 25 |
Antifungal Activity
In addition to antibacterial properties, related compounds have also shown antifungal activity. For example:
- Fungal Strains Tested : Compounds were tested against Candida albicans and Aspergillus niger, with varying degrees of effectiveness.
| Compound | Target Fungus | MIC (μg/mL) |
|---|---|---|
| Compound D | Candida albicans | 15 |
| Compound E | Aspergillus niger | 30 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines:
- Cell Lines Tested : Studies indicate that the compound exhibits cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
Case Studies
- Case Study on Antibacterial Effects : A study conducted on the antibacterial effects of similar oxadiazocin derivatives revealed that modifications in the nitro group significantly enhanced activity against gram-negative bacteria .
- Case Study on Cytotoxicity : In vitro studies demonstrated that the introduction of the p-tolyl group increased the selectivity of the compound towards cancer cells while minimizing toxicity to normal cells .
Scientific Research Applications
The compound 2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex heterocyclic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on existing literature and research findings.
Chemical Properties and Structure
This compound belongs to the class of oxadiazocines, characterized by a fused ring structure that includes both nitrogen and oxygen atoms. Its unique molecular configuration contributes to its biological activity and interaction with various biological targets. The presence of a nitro group and a p-tolyl moiety enhances its reactivity and potential for various applications.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazocine have been explored for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The nitro group is often associated with enhanced antibacterial activity due to its ability to generate reactive nitrogen species that can damage bacterial DNA.
Anti-inflammatory Effects
Studies have shown that certain oxadiazocine derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, which could lead to the development of new anti-inflammatory drugs.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells. Research indicates that the incorporation of specific substituents can enhance the selectivity and potency of these compounds against various cancer cell lines.
Polymer Chemistry
The unique properties of this compound make it suitable for use in polymer synthesis. Its ability to act as a monomer or crosslinker can lead to the development of new materials with enhanced thermal stability and mechanical properties. Such polymers could find applications in coatings, adhesives, and composite materials.
Dyes and Pigments
Due to its vibrant color properties, this compound may also be explored as a dye or pigment in various applications, including textiles and plastics. The stability of the nitro group under light exposure enhances its potential use in long-lasting colorants.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University investigated the antimicrobial properties of several oxadiazocine derivatives, including 2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
In another study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. The findings indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Properties
The closest structural analog identified is 8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS: 899742-84-8) . Key differences include:
*Note: The molecular formula and weight of the target compound are inferred based on structural similarity to the bromo analog.
Key Observations :
- Nitro vs.
- p-Tolyl vs. Difluorophenyl at Position 3 : The p-tolyl group increases lipophilicity (logP ~3.5 estimated) compared to the polar difluorophenyl group (logP ~2.8 estimated), which may improve membrane permeability in biological systems.
Solubility and Stability
Comparison with Heterocyclic Derivatives
- Core Structure: The methanobenzooxadiazocin core (target compound) is more rigid than the tetrahydroimidazo[1,2-a]pyridine system, which may influence conformational stability in drug-receptor interactions.
- Functional Groups: The cyano and ester groups in the imidazo-pyridine derivative contrast with the nitro and p-tolyl groups in the target compound, underscoring divergent synthetic and pharmacological strategies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
